4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidin-2-one core, a benzimidazole ring, and a chlorophenoxy group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole ring, followed by the introduction of the chlorophenoxy group and the pyrrolidin-2-one moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1-piperazinecarboxylate
- N-(3-(4-chlorophenoxy)-2-hydroxypropyl)saccharin
- 1-(2-(3-chlorophenoxy)acetyl)carbohydrazonoyl-2-naphthyl 4-ethoxybenzoate
Uniqueness
4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-6-2-4-8-24(18)30-15-19(14-26(30)33)27-29-23-7-3-5-9-25(23)31(27)16-21(32)17-34-22-12-10-20(28)11-13-22/h2-13,19,21,32H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWAHZDXTOZMQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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